molecular formula C33H22BrN3 B12845650 2-([1,1'-Biphenyl]-4-yl)-4-(3'-bromo-[1,1'-biphenyl]-3-yl)-6-phenyl-1,3,5-triazine

2-([1,1'-Biphenyl]-4-yl)-4-(3'-bromo-[1,1'-biphenyl]-3-yl)-6-phenyl-1,3,5-triazine

Cat. No.: B12845650
M. Wt: 540.4 g/mol
InChI Key: SNZKHXDSUMUFCP-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-4-(3’-bromo-[1,1’-biphenyl]-3-yl)-6-phenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes biphenyl and triazine moieties, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-(3’-bromo-[1,1’-biphenyl]-3-yl)-6-phenyl-1,3,5-triazine typically involves multiple steps, including the formation of biphenyl intermediates and their subsequent coupling with triazine derivatives. One common method is the Suzuki cross-coupling reaction, which involves the reaction of aryl halides with arylboronic acids in the presence of a palladium catalyst . This method allows for the attachment of various substituents to tailor the chemical structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)-4-(3’-bromo-[1,1’-biphenyl]-3-yl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-4-(3’-bromo-[1,1’-biphenyl]-3-yl)-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-(3’-bromo-[1,1’-biphenyl]-3-yl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-Biphenyl]-4-yl)-4-(3’-bromo-[1,1’-biphenyl]-3-yl)-6-phenyl-1,3,5-triazine is unique due to its combination of biphenyl and triazine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C33H22BrN3

Molecular Weight

540.4 g/mol

IUPAC Name

2-[3-(3-bromophenyl)phenyl]-4-phenyl-6-(4-phenylphenyl)-1,3,5-triazine

InChI

InChI=1S/C33H22BrN3/c34-30-16-8-14-28(22-30)27-13-7-15-29(21-27)33-36-31(25-11-5-2-6-12-25)35-32(37-33)26-19-17-24(18-20-26)23-9-3-1-4-10-23/h1-22H

InChI Key

SNZKHXDSUMUFCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC=CC(=C5)C6=CC(=CC=C6)Br

Origin of Product

United States

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